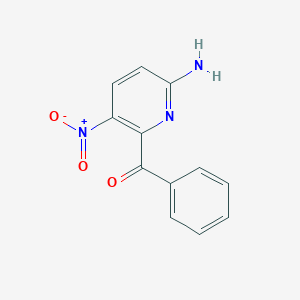![molecular formula C16H13NO2 B14626781 Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-04-8](/img/structure/B14626781.png)
Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, one common method involves the use of 2-aminophenol and aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) under reflux conditions in water .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and thin-layer chromatography (TLC) are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Benzoxazole derivatives are widely used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of biological activities. They have been studied for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties . For instance, 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains .
Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and other functional materials. Their unique chemical properties make them valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . These interactions enable the compound to effectively bind to and modulate the activity of specific molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2-[(E)-2-(4-Methoxyphenyl)vinyl]-1,3-benzothiazole
Uniqueness: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to similar compounds, it exhibits higher activity against certain mycobacterial strains and has distinct applications in medicinal chemistry .
Propriétés
Numéro CAS |
59198-04-8 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
Clé InChI |
TZLFQYKSJWMBLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
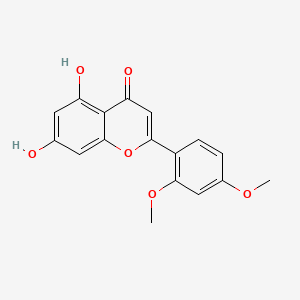
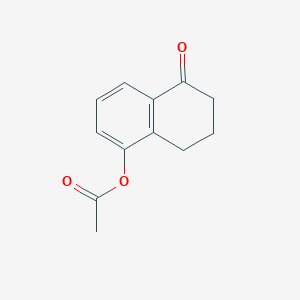
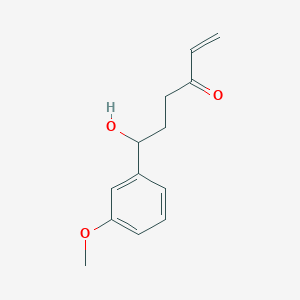

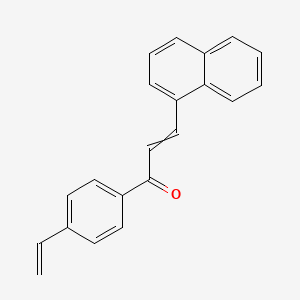

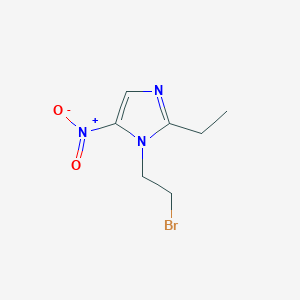

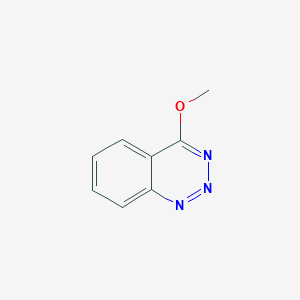
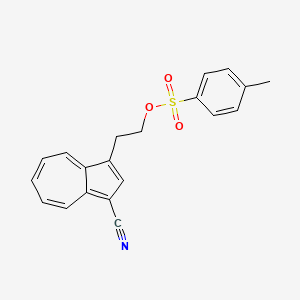
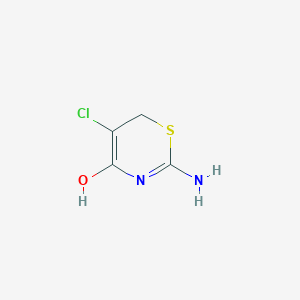
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
